N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide
Description
This compound features a thiazole ring substituted at position 4 with a 3,4-dimethoxyphenyl group and at position 2 with a butanamide chain bearing a phenylthio moiety. The phenylthio group contributes to lipophilicity, which may affect membrane permeability and metabolic stability .
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-phenylsulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-25-18-11-10-15(13-19(18)26-2)17-14-28-21(22-17)23-20(24)9-6-12-27-16-7-4-3-5-8-16/h3-5,7-8,10-11,13-14H,6,9,12H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASXNUVILZRYEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCCSC3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxybenzaldehyde with thioamide under acidic conditions.
Introduction of the Phenylthio Group: The phenylthio group can be introduced through a nucleophilic substitution reaction using a suitable phenylthiol reagent.
Formation of the Butanamide Moiety: The butanamide moiety can be formed by reacting the intermediate product with butanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium methoxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural or functional similarities with N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide , enabling comparative analysis of their physicochemical and pharmacological profiles.
2.1. Thiazole-Based Analogues
- Compound 47 (4-(3,4-Dimethoxyphenyl)-thiazol-2-yl-amide): Structure: Lacks the phenylthio-butanamide chain but retains the 3,4-dimethoxyphenyl-thiazole core. Properties: Melting point 228–230°C, synthesized via HATU-mediated coupling (39% yield) .
- Compound 48 (4-(3,4-Dimethoxyphenyl)-thiazole-2-carboxylic acid isoquinolin-3-ylamide): Structure: Features an isoquinolin-3-ylamide substituent instead of phenylthio-butanamide. Properties: Melting point 196–202°C, higher yield (55%) due to optimized coupling conditions .
- N-(4-(2,4-Dimethoxyphenyl)thiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide (CAS 922913-52-8): Structure: Differs in the 2,4-dimethoxyphenyl substitution and 4-fluorophenylthio group.
2.2. Thiadiazole and Sulfonamide Derivatives
- N-[5-[(4-Chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide: Structure: Replaces the thiazole core with a 1,3,4-thiadiazole and includes a 4-chlorobenzyl group. Comparison: Thiadiazoles exhibit distinct electronic properties and metabolic pathways compared to thiazoles.
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide :
2.3. Triazole and Sulfonyl Derivatives
- 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones [7–9] :
- Structure : Triazole core with sulfonyl and difluorophenyl groups.
- Properties : IR spectra confirm tautomeric forms (thione vs. thiol), with νC=S bands at 1247–1255 cm⁻¹.
- Comparison : The triazole ring offers different hydrogen-bonding capabilities compared to thiazoles, impacting target selectivity .
Structural and Functional Analysis Table
Research Implications
- Bioactivity : The 3,4-dimethoxyphenyl-thiazole motif is associated with neurotrophic and antioxidant activities, as seen in structurally related compounds (e.g., Z. montanum derivatives in ) .
- Synthetic Feasibility : HATU-mediated coupling () and sodium hydroxide-mediated cyclization () are common methods, but yields vary significantly based on substituents .
- Pharmacokinetics: The phenylthio group in the target compound may confer prolonged half-life compared to morpholinomethyl or piperazinyl analogues () .
Biological Activity
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(phenylthio)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its role in various biological activities.
- Dimethoxyphenyl Group : Enhances lipophilicity and biological activity.
- Phenylthio Group : Contributes to the compound's interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(phenylthio)butanamide |
| Molecular Formula | C19H20N2O3S2 |
| Molar Mass | 376.50 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
The biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory and metabolic pathways, potentially providing anti-inflammatory effects.
- Receptor Modulation : Interaction with specific receptors could lead to altered cellular signaling pathways, impacting various physiological processes.
Antioxidant Activity
Research indicates that thiazole derivatives often exhibit antioxidant properties. The specific antioxidant activity of this compound has been evaluated through various assays:
- DPPH Radical Scavenging Assay : This assay measures the ability of a compound to scavenge free radicals. Preliminary results suggest moderate antioxidant activity.
- ABTS Assay : Similar to the DPPH assay but uses a different radical species, showing comparable results.
Anti-inflammatory Activity
In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in cultured cells. For instance:
- Cell Line Studies : Treatment of macrophage cell lines with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating potential anti-inflammatory properties.
Case Studies
- Study on Melanogenesis : A related compound, (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol, was shown to enhance melanogenesis in B16F10 melanoma cells. This suggests that similar mechanisms may be present in thiazole derivatives like our compound .
- Antioxidant Evaluation : A study evaluating various thiazole derivatives found that those with similar substituents exhibited significant antioxidant activity, supporting the hypothesis regarding the biological potential of this compound .
Comparative Analysis with Related Compounds
To contextualize the biological activity of this compound, a comparison with other thiazole derivatives is essential.
| Compound Name | Biological Activity |
|---|---|
| N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide | Moderate anti-inflammatory effects |
| 5-Methylthiazole | Antioxidant and antimicrobial properties |
| 2-Amino-thiazole | Inhibits certain cancer cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
